molecular formula C20H16N2O4 B548603 Camptothecin CAS No. 7689-03-4

Camptothecin

Cat. No.: B548603
CAS No.: 7689-03-4
M. Wt: 348.4 g/mol
InChI Key: VSJKWCGYPAHWDS-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Camptothecin (CPT) is a quinoline alkaloid originally isolated from the bark of Camptotheca acuminata (Chinese happy tree) . It exerts potent anticancer activity by selectively inhibiting topoisomerase I (Topo I), an enzyme critical for DNA replication and repair. By stabilizing the Topo I-DNA cleavage complex, CPT induces irreversible DNA damage, leading to apoptosis . These challenges spurred the development of derivatives and structural analogs with enhanced pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings :

  • Piperazinyl-thiourea derivatives (e.g., 13g, 13o) outperform irinotecan and topotecan in MDR models, suggesting enhanced evasion of drug-efflux pumps .
  • Irinotecan’s metabolite SN-38 is 100–1,000× more potent than CPT but faces resistance via ABC transporter overexpression (e.g., MXR/ABCG2) .

Fungal and Endophytic Sources of Camptothecin

Recent studies identified fungal endophytes (e.g., Aspergillus terreus, Penicillium chrysogenum) as alternative CPT producers. Comparative analyses reveal strain-dependent variations in potency:

Source Cell Line IC₅₀ (µM) Comparison to Plant-Derived CPT
Penicillium chrysogenum HEP-2 (larynx) 0.33–0.35 2.5× more potent than A. flavus CPT
Aspergillus terreus MCF-7 (breast) 1.4 Similar to C. acuminata CPT
A. flavus HCT-29 (colon) 1.35 Lower potency than fungal CPT

Key Findings :

  • Fungal CPT exhibits comparable or superior cytotoxicity to plant-derived CPT, with P. chrysogenum strains showing IC₅₀ values ≤0.35 µM against HEP-2 and HCT-116 .
  • Structural validation via LC-MS/MS and NMR confirms identical molecular profiles across fungal and plant sources .

Mechanistic and Resistance Profiles

  • Synergy with Other Agents : CPT synergizes with capsaicin in small-cell lung cancer (SCLC) via enhanced apoptosis, a trait less documented in analogs like pumiloside .
  • Resistance Mechanisms :
    • MXR/ABCG2 overexpression confers 400–1,000× resistance to SN-38 and topotecan but minimally affects CPT itself .
    • Reduced Topo I binding affinity in CPT-resistant cells is rare compared to synthetic derivatives .

Biological Activity

Camptothecin (CPT) is a naturally occurring alkaloid derived from the plant Camptotheca acuminata, known for its potent antitumor properties. Discovered over 60 years ago, CPT and its derivatives have been extensively studied for their ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequently triggers apoptosis in cancer cells. The biological activity of CPT is influenced by its structural characteristics, particularly the lactone form, which is essential for its therapeutic efficacy.

CPT exerts its biological effects primarily through the inhibition of topoisomerase I. The lactone form of CPT interacts with the enzyme, stabilizing the DNA-topoisomerase complex and preventing the religation of DNA strands after they have been cleaved. This results in the accumulation of DNA breaks, ultimately leading to cell death.

Structural Characteristics

  • Lactone Form : Active form that inhibits topoisomerase I.
  • Carboxylate Form : Inactive form that does not exhibit antitumor activity.

Research indicates that the E-ring's configuration and the presence of specific substituents significantly affect CPT's potency. For instance, modifications at positions 7 and 9 can enhance lipophilicity and cytotoxicity against various cancer cell lines .

Antitumor Activity

Numerous studies have demonstrated CPT's efficacy across various cancer types. The following table summarizes findings from clinical trials and meta-analyses regarding CPT derivatives:

Cancer Type Drug Combination Objective Response Rate (ORR) Overall Survival (OS) Progression-Free Survival (PFS)
Non-Small Cell Lung CancerIrinotecan + Cisplatin31.8% (95% CI: 27.3–37.1)Not specifiedNot specified
Colorectal CancerIrinotecan + 5-FU/Leucovorin + Bevacizumab44% (95% CI: 34–58)Not specifiedNot specified
Oesophageal/Gastric CancerIrinotecan-based combinations43% (95% CI: 27–70)10.2 months5.5 months
Small Cell Lung CancerIrinotecan-based combinations45% (95% CI: 34.3–60.2)Not specifiedNot specified

The data indicate that CPT, particularly in combination therapies, shows significant promise in improving response rates and survival outcomes across multiple malignancies .

Case Studies

  • Exatecan Phase I Study :
    • A study involving exatecan, a water-soluble derivative of CPT, showed enhanced antitumor activity with reduced toxicity compared to traditional CPT formulations. Patients received escalating doses, revealing a maximum tolerated dose of 6.65 mg/m² with manageable side effects .
  • MAG-Camptothecin Study :
    • This study evaluated a novel formulation of CPT administered intravenously, which demonstrated improved efficacy but also highlighted dose-limiting toxicities such as hemorrhagic cystitis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives has been a focal point in developing more effective anticancer agents. Key findings include:

  • The E-ring lactone form is significantly more active than the carboxylate form.
  • Substituents at positions 7 and 9 can enhance both lipophilicity and cytotoxicity without increasing lactone stability .
  • Certain modifications can lead to analogues that bypass traditional mechanisms of resistance seen in cancer therapy.

Q & A

Basic Research Questions

Q. What experimental methods are used to investigate camptothecin's mechanism of action as a topoisomerase I inhibitor?

this compound stabilizes topoisomerase I (Top1)-DNA cleavage complexes, leading to replication fork collisions and DNA double-strand breaks. Methodologically, researchers employ:

  • Western blotting to detect Top1-DNA adducts and downstream DNA damage markers (e.g., γ-H2AX) .
  • Comet assays or alkaline unwinding assays to quantify DNA strand breaks .
  • Cell cycle analysis via flow cytometry to assess S-phase arrest, a hallmark of this compound activity .

Q. Which in vitro models are standard for evaluating this compound's anticancer efficacy?

Commonly used cell lines include:

  • U87 MG glioblastoma cells for studying combination therapies (e.g., with niclosamide) .
  • HK1 and C666-1 nasopharyngeal carcinoma (NPC) cells for dose- and time-dependent viability assays .
  • H358 and H23 lung cancer cells for investigating kinase-mediated resistance (e.g., CK2 modulation) . Standard assays: MTT for viability, Annexin V/PI staining for apoptosis, and transwell assays for migration/invasion .

Q. How do researchers determine optimal this compound concentrations for in vitro studies?

  • Conduct dose-response curves (e.g., 2–10 µM for NPC cells) to identify IC50 values .
  • Validate using time-course experiments (24–72 hours) to assess prolonged exposure effects .
  • Cross-reference with clinical pharmacokinetic data to ensure physiological relevance .

Q. What methodologies are used to study this compound biosynthesis in Camptotheca acuminata?

  • Multi-omics integration : RNA-seq and proteomics to identify tissue-specific biosynthetic genes (e.g., CYP450s, TFs) .
  • Alternative splicing analysis to uncover regulatory mechanisms in alkaloid pathways .
  • Heterologous expression in model organisms (e.g., E. coli) to validate enzyme function .

Q. How are synergistic effects of this compound combination therapies evaluated?

  • Chou-Talalay synergy assays to calculate combination indices (CI) .
  • Mechanistic validation : Western blotting for pathway proteins (e.g., PI3K/AKT, TGF-β) to confirm target modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound efficacy across studies?

  • Systematic reviews : Clarify variables (e.g., cell type, treatment duration) and conduct meta-analyses .
  • Experimental replication : Standardize protocols (e.g., serum concentration, incubation time) to minimize variability .
  • Data triangulation : Cross-validate findings using orthogonal methods (e.g., RNA-seq vs. proteomics) .

Q. What advanced techniques reveal this compound's genome-wide transcriptional effects?

  • Bru-Seq (Bromouridine sequencing) to map transcription elongation dynamics and termination site readthrough .
  • Enhancer RNA analysis to identify non-coding regulatory regions affected by this compound .
  • Single-cell RNA-seq to dissect heterogeneous transcriptional responses in tumor subpopulations .

Q. How should clinical trials involving this compound derivatives be designed to ensure rigor?

  • CONSORT guidelines : Specify randomization, blinding, and endpoint criteria (e.g., progression-free survival) .
  • Stratification : Group patients by biomarker status (e.g., Top1 expression levels) .
  • Pharmacodynamic monitoring : Use liquid biopsies to assess Top1-DNA complex formation in real-time .

Q. What strategies address this compound resistance mechanisms in cancer cells?

  • CRISPR-Cas9 screens to identify resistance genes (e.g., ABC transporters, DNA repair factors) .
  • Proteomic profiling of post-translational modifications (e.g., CK2-mediated Top1 phosphorylation) .
  • Nanodelivery systems (e.g., biotinylated cellulose nanowhiskers) to improve tumor targeting .

Q. How can pharmacokinetic challenges of this compound in preclinical models be mitigated?

  • HPLC/MS-based biodistribution studies to optimize dosing schedules in xenograft models .
  • Tissue-specific metabolic profiling to identify clearance pathways (e.g., hepatic vs. renal) .
  • Patient-derived organoids (PDOs) to bridge in vitro and in vivo findings .

Q. What computational tools integrate multi-omics data to study this compound's mechanisms?

  • Pathway enrichment analysis (e.g., KEGG, Reactome) to map transcriptome-proteome correlations .
  • Machine learning models to predict synthetic lethality with this compound-based combinations .
  • Network pharmacology to identify off-target effects (e.g., kinase inhibition beyond Top1) .

Properties

IUPAC Name

(19S)-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c1-2-20(25)14-8-16-17-12(7-11-5-3-4-6-15(11)21-17)9-22(16)18(23)13(14)10-26-19(20)24/h3-8,25H,2,9-10H2,1H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJKWCGYPAHWDS-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0030956
Record name Camptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7689-03-4
Record name Camptothecin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7689-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007689034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camptothecin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name camptothecin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Camptothecin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0030956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-, (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.172
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAMPTOTHECIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT3Z54Z28A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

275-277 °C
Record name Camptothecin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04690
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.